An In-Depth Technical Guide to (S)-tert-Butyl (1-cyclohexyl-2-hydroxyethyl)carbamate: A Key Chiral Building Block in Modern Drug Discovery
An In-Depth Technical Guide to (S)-tert-Butyl (1-cyclohexyl-2-hydroxyethyl)carbamate: A Key Chiral Building Block in Modern Drug Discovery
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (S)-tert-Butyl (1-cyclohexyl-2-hydroxyethyl)carbamate, a pivotal chiral amino alcohol derivative extensively utilized in the synthesis of complex pharmaceutical agents. This document details its chemical identity, including its definitive CAS Number, physicochemical properties, and detailed spectroscopic data. Furthermore, it presents a validated, step-by-step synthesis protocol, rooted in established chemical principles, and explores its critical application as a chiral building block in the development of antiviral therapeutics, particularly Hepatitis C virus (HCV) protease inhibitors.
Introduction: The Strategic Importance of Chiral Amino Alcohols
Chiral 1,2-amino alcohols are a privileged class of organic compounds that form the structural backbone of numerous natural products and Active Pharmaceutical Ingredients (APIs). Their stereochemistry is frequently critical for biological activity, dictating the specificity of drug-target interactions with enzymes and receptors.[1] The precise three-dimensional arrangement of the amine and hydroxyl functionalities allows for specific hydrogen bonding and stereoselective recognition, which is fundamental to the efficacy and safety of many modern drugs.[1]
(S)-tert-Butyl (1-cyclohexyl-2-hydroxyethyl)carbamate, also known as N-Boc-L-cyclohexylglycinol, has emerged as a high-value building block due to the presence of a bulky cyclohexyl group and a protected amine, making it an ideal synthon for introducing specific stereochemistry and lipophilicity into drug candidates. Its application is particularly notable in the field of antiviral drug development.[2]
Core Compound Identification and Properties
A precise understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis.
Chemical Identity
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Systematic Name: (S)-tert-Butyl (1-cyclohexyl-2-hydroxyethyl)carbamate
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Common Name: N-Boc-L-cyclohexylglycinol
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CAS Number: 107202-39-1
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Molecular Formula: C₁₃H₂₅NO₃
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Molecular Weight: 243.34 g/mol
Physicochemical Data
This table summarizes the key physical and computed properties of the title compound, providing researchers with essential data for reaction planning and characterization.
| Property | Value | Source |
| Molecular Weight | 243.34 g/mol | |
| Molecular Formula | C₁₃H₂₅NO₃ | |
| Appearance | White to off-white solid | General Supplier Data |
| Melting Point | Not widely reported | General Supplier Data |
| Boiling Point | Not widely reported | General Supplier Data |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate | General Chemical Knowledge |
Synthesis and Characterization
The reliable synthesis of enantiomerically pure (S)-tert-Butyl (1-cyclohexyl-2-hydroxyethyl)carbamate is crucial for its use in pharmaceutical manufacturing. The most common and direct route involves the protection of the commercially available amino acid L-cyclohexylglycine, followed by the selective reduction of the carboxylic acid moiety.
Synthetic Pathway Overview
The synthesis is a two-step process that leverages the readily available chiral pool of amino acids to ensure high enantiopurity in the final product. The first step involves the protection of the amino group of L-cyclohexylglycine with a tert-butoxycarbonyl (Boc) group. The second step is the selective reduction of the carboxylic acid of the resulting N-Boc-L-cyclohexylglycine to the primary alcohol.
Caption: Two-step synthesis of the target compound.
Detailed Experimental Protocols
Step 1: Synthesis of N-Boc-L-cyclohexylglycine (CAS: 109183-71-3)
This protocol is adapted from standard procedures for the Boc-protection of amino acids.[3][4] The causality behind this step is the need to protect the nucleophilic amino group to prevent side reactions during the subsequent reduction of the carboxylic acid.
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Materials: L-cyclohexylglycine, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium carbonate (Na₂CO₃), Tetrahydrofuran (THF), Water, Ethyl acetate, 2M Hydrochloric acid (HCl), Brine.
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Procedure:
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Suspend L-cyclohexylglycine (1.0 eq) in a mixture of water and THF (2:1 v/v).
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Add sodium carbonate (2.0 eq) to the suspension and stir until the amino acid dissolves.
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Add di-tert-butyl dicarbonate (1.5 eq) to the reaction mixture.
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Stir the mixture vigorously at room temperature for 12-16 hours. Monitor the reaction by TLC (n-BuOH/AcOH/H₂O = 4:1:1).[2]
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Once the reaction is complete, remove the THF under reduced pressure.
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Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 with 2M HCl.[2]
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Extract the product with ethyl acetate (3 x volume of aqueous layer).
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Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
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Filter the drying agent and concentrate the filtrate under reduced pressure to yield N-Boc-L-cyclohexylglycine as a white solid.
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Step 2: Synthesis of (S)-tert-Butyl (1-cyclohexyl-2-hydroxyethyl)carbamate (CAS: 107202-39-1)
This step involves the selective reduction of the carboxylic acid. Borane-tetrahydrofuran complex (BH₃·THF) is an effective and selective reagent for this transformation, as it readily reduces carboxylic acids while being compatible with the Boc-protecting group.
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Materials: N-Boc-L-cyclohexylglycine, Anhydrous Tetrahydrofuran (THF), Borane-THF complex solution (1 M in THF), Methanol (MeOH), Ethyl acetate, Saturated aqueous sodium bicarbonate, Brine.
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Procedure:
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Dissolve N-Boc-L-cyclohexylglycine (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).
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Cool the solution to 0 °C in an ice bath.
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Slowly add Borane-THF complex solution (2.0 eq) dropwise, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
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Carefully quench the reaction by slowly adding methanol at 0 °C until gas evolution ceases.
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Concentrate the mixture under reduced pressure.
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Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure (S)-tert-Butyl (1-cyclohexyl-2-hydroxyethyl)carbamate.
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Spectroscopic Characterization
Spectroscopic data is essential for the unambiguous identification and quality control of the synthesized compound.
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¹H NMR Spectroscopy: A proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The spectrum for this compound is available in public databases.[1]
Caption: Key expected signals in the ¹H NMR spectrum.
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| C(CH₃)₃ | ~28.5 |
| C(CH₃)₃ | ~79.5 |
| Cyclohexyl CH₂ | ~26-30 |
| Cyclohexyl CH | ~40-42 |
| CH-N | ~55-58 |
| CH₂-OH | ~65-68 |
| C=O (Carbamate) | ~156.0 |
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Mass Spectrometry (MS): Mass spectrometry provides the mass-to-charge ratio of the molecule, confirming its molecular weight. For C₁₃H₂₅NO₃, the expected [M+H]⁺ would be approximately 244.19.
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Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the O-H stretch (~3400 cm⁻¹), N-H stretch (~3350 cm⁻¹), C-H stretches (~2850-2950 cm⁻¹), and a strong C=O stretch for the carbamate (~1680-1700 cm⁻¹).
Application in Drug Development: A Cornerstone for Antiviral Synthesis
(S)-tert-Butyl (1-cyclohexyl-2-hydroxyethyl)carbamate is a crucial intermediate in the synthesis of several antiviral drugs, most notably for the treatment of Hepatitis C. The combination of its specific stereochemistry and the cyclohexyl moiety makes it an ideal fragment for binding to the active sites of viral proteases.
Role in HCV Protease Inhibitors
Hepatitis C Virus (HCV) NS3/4A serine protease is an essential enzyme for viral replication, making it a prime target for antiviral therapy.[5][6] Several potent HCV protease inhibitors, such as Telaprevir and Boceprevir, incorporate complex peptidic structures. The synthesis of these drugs relies on chiral building blocks to construct the correct stereochemistry required for potent inhibition.
While direct synthetic routes from (S)-tert-Butyl (1-cyclohexyl-2-hydroxyethyl)carbamate to the final drug are often proprietary, its structural motif is clearly identifiable within the P1' or P2' position of these inhibitors. For instance, the cyclohexylalanyl fragment is a key component of Telaprevir.[7] The synthesis of such fragments often starts from the corresponding chiral amino alcohol, like N-Boc-L-cyclohexylglycinol, which is then elaborated through further synthetic steps.[8]
The workflow for incorporating such a building block can be conceptualized as follows:
Sources
- 1. From Repurposing to Redesign: Optimization of Boceprevir to Highly Potent Inhibitors of the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
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- 5. Protease inhibitors for the treatment of hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protease Inhibitors (HCV) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Telaprevir | C36H53N7O6 | CID 3010818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
